molecular formula C24H27N3O3 B11187556 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11187556
M. Wt: 405.5 g/mol
InChI Key: JFELCOMSVXFDLH-UHFFFAOYSA-N
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Description

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines to form the pyrimidine ring, followed by further functionalization to introduce the hydroxyethyl, methyl, and phenyl groups. The final step involves the acylation of the pyrimidine derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and thus affecting biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions on the ring. Examples include:

  • 5-(2-HYDROXYETHYL)-6-METHYL-2-AMINOURACIL
  • 2-[(6-[(4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-2-METHYL-4-PYRIMIDINYL]AMINO]-N-[2-METHYL-5-[(3-TRIFLUOROMETHYL)BENZOYL]AMINO]PHENYL]-5-THIAZOLECARBOXAMIDE

Uniqueness

What sets 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H27N3O3/c1-16(2)18-9-11-20(12-10-18)26-22(29)15-27-23(19-7-5-4-6-8-19)25-17(3)21(13-14-28)24(27)30/h4-12,16,28H,13-15H2,1-3H3,(H,26,29)

InChI Key

JFELCOMSVXFDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C)CCO

Origin of Product

United States

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